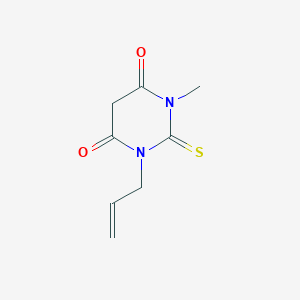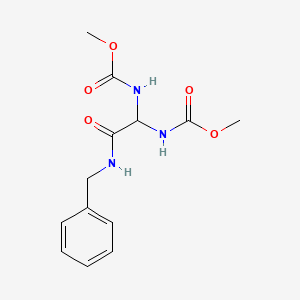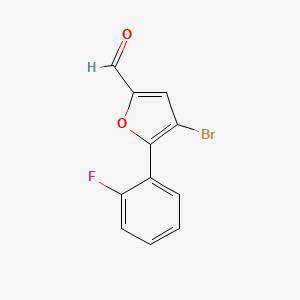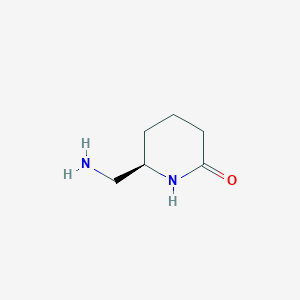
2-Bromo-5,6-dihydrobenzofuran-7(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5,6-dihydrobenzofuran-7(4H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the second position and a ketone group at the seventh position of the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one can be achieved through several synthetic routes. One common method involves the bromination of 5,6-dihydrobenzofuran-7(4H)-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5,6-dihydrobenzofuran-7(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2-Bromo-5,6-dihydrobenzofuran-7(4H)-ol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Aplicaciones Científicas De Investigación
2-Bromo-5,6-dihydrobenzofuran-7(4H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. The exact pathways involved can vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5,6-dihydrobenzofuran-7(4H)-one: Similar structure with a chlorine atom instead of bromine.
2-Iodo-5,6-dihydrobenzofuran-7(4H)-one: Similar structure with an iodine atom instead of bromine.
5,6-Dihydrobenzofuran-7(4H)-one: Lacks the halogen substituent.
Uniqueness
2-Bromo-5,6-dihydrobenzofuran-7(4H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom can participate in specific reactions, such as nucleophilic substitution, that may not be as favorable with other halogens.
Propiedades
Fórmula molecular |
C8H7BrO2 |
|---|---|
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
2-bromo-5,6-dihydro-4H-1-benzofuran-7-one |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4H,1-3H2 |
Clave InChI |
YZPFPYIXWCDMMZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)OC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12280272.png)

![3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium](/img/structure/B12280285.png)

![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)
![1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B12280295.png)

![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)

![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)



